High-Affinity Binding to Human Cloned δ-Opioid Receptor with 0.6 nM Ki and Functional Agonism
(2R,5S)-1-Allyl-2,5-dimethylpiperazine demonstrates high-affinity binding to the human cloned delta opioid receptor (DOR) with a Ki value of 0.6 nM, as measured in competitive radioligand binding assays . This binding affinity exceeds that of the clinically referenced diarylmethylpiperazine derivative SNC80, which exhibits reported Ki values ranging from 1.78 nM to 9.4 nM for DOR depending on assay conditions [1]. Furthermore, the compound is characterized as an agonist both in vitro and in vivo, and crucially, shows no detectable affinity for μ-opioid, κ-opioid, or benzodiazepine receptors, establishing a functionally clean selectivity profile . In contrast, reference DOR agonist BW373U86 exhibits measurable cross-reactivity with μ (Ki = 15 nM) and κ (Ki = 34 nM) receptors, representing 8.3-fold and 18.9-fold selectivity windows respectively, whereas (2R,5S)-1-Allyl-2,5-dimethylpiperazine shows no quantifiable binding to these off-targets [2].
| Evidence Dimension | δ-Opioid receptor binding affinity (Ki) and off-target selectivity |
|---|---|
| Target Compound Data | Ki = 0.6 nM (human cloned DOR); No affinity for μ, κ, or benzodiazepine receptors |
| Comparator Or Baseline | SNC80: Ki = 1.78 nM to 9.4 nM (DOR); BW373U86: Ki = 1.8 nM (DOR), 15 nM (μ), 34 nM (κ) |
| Quantified Difference | Target compound Ki is 3.0-fold to 15.7-fold lower than SNC80 for DOR; Target compound shows >25-fold higher δ/μ selectivity than BW373U86 (no detectable μ binding vs. Ki = 15 nM) |
| Conditions | Competitive radioligand binding assay; human cloned receptors expressed in heterologous systems |
Why This Matters
The sub-nanomolar Ki and absence of measurable μ/κ receptor cross-reactivity provide a quantifiable rationale for selecting this intermediate in synthesis programs where target receptor specificity is critical and off-target opioid receptor activation must be avoided.
- [1] Probes & Drugs Portal. SNC 80 (PD016712, NIH 10815). Ki = 1.78 nM, IC50 = 2.73 nM. View Source
- [2] Chang, K. J., Rigdon, G. C., Howard, J. L., & McNutt, R. W. A novel, potent and selective nonpeptidic delta opioid receptor agonist BW373U86. J Pharmacol Exp Ther. 1993;267(2):852-7. View Source
